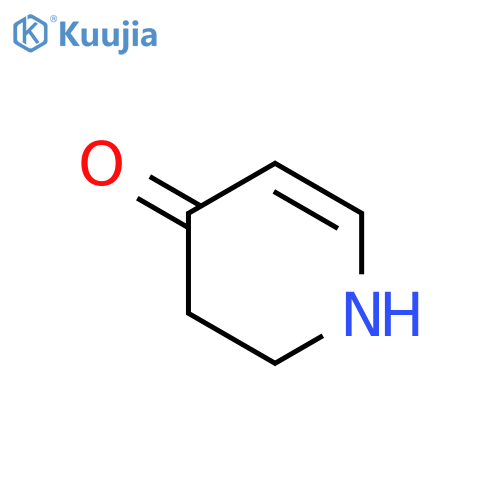

Cas no 24681-60-5 (1,2,3,4-Tetrahydropyridin-4-one)

24681-60-5 structure

商品名:1,2,3,4-Tetrahydropyridin-4-one

1,2,3,4-Tetrahydropyridin-4-one 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Pyridinone, 2,3-dihydro-

- 2,3-dihydro-1H-pyridin-4-one

- 2,3-Dihydropyridin-4(1h)-One

- 1,2,3,4-tetrahydro-4-oxopyridine

- CS-0227023

- EN300-302203

- G76067

- 2,3-dihydro-4-pyridone

- 2,3-dihydro-4-pyridinone

- A934764

- DTXSID60481210

- PLYNVXKJUKCUOF-UHFFFAOYSA-N

- SB52276

- AKOS006352059

- 1,2,3,4-tetrahydropyridin-4-one

- 24681-60-5

- 1,2,3,4-Tetrahydropyridin-4-one

-

- MDL: MFCD08437473

- インチ: InChI=1S/C5H7NO/c7-5-1-3-6-4-2-5/h1,3,6H,2,4H2

- InChIKey: PLYNVXKJUKCUOF-UHFFFAOYSA-N

- ほほえんだ: C1CNC=CC1=O

計算された属性

- せいみつぶんしりょう: 97.05281

- どういたいしつりょう: 97.052763847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.1

1,2,3,4-Tetrahydropyridin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-302203-0.1g |

1,2,3,4-tetrahydropyridin-4-one |

24681-60-5 | 95% | 0.1g |

$416.0 | 2023-09-06 | |

| Enamine | EN300-302203-1.0g |

1,2,3,4-tetrahydropyridin-4-one |

24681-60-5 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-302203-2.5g |

1,2,3,4-tetrahydropyridin-4-one |

24681-60-5 | 95% | 2.5g |

$2351.0 | 2023-09-06 | |

| Enamine | EN300-302203-5.0g |

1,2,3,4-tetrahydropyridin-4-one |

24681-60-5 | 95% | 5.0g |

$3479.0 | 2023-02-25 | |

| TRC | T014534-25mg |

1,2,3,4-Tetrahydropyridin-4-one |

24681-60-5 | 25mg |

800.00 | 2021-07-18 | ||

| Enamine | EN300-302203-10.0g |

1,2,3,4-tetrahydropyridin-4-one |

24681-60-5 | 95% | 10.0g |

$5159.0 | 2023-02-25 | |

| A2B Chem LLC | AB25520-5g |

2,3-Dihydropyridin-4(1H)-one |

24681-60-5 | 95% | 5g |

$3698.00 | 2024-04-20 | |

| Ambeed | A749803-100mg |

2,3-Dihydropyridin-4(1H)-one |

24681-60-5 | 95% | 100mg |

$385.0 | 2024-07-28 | |

| A2B Chem LLC | AB25520-50mg |

2,3-Dihydropyridin-4(1H)-one |

24681-60-5 | 95% | 50mg |

$328.00 | 2024-04-20 | |

| A2B Chem LLC | AB25520-250mg |

2,3-Dihydropyridin-4(1H)-one |

24681-60-5 | 95% | 250mg |

$661.00 | 2024-04-20 |

1,2,3,4-Tetrahydropyridin-4-one 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

24681-60-5 (1,2,3,4-Tetrahydropyridin-4-one) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24681-60-5)1,2,3,4-Tetrahydropyridin-4-one

清らかである:99%/99%

はかる:250mg/100mg

価格 ($):567.0/346.0